molecular formula C19H28I3N3O9 B1221856 Methylglucamine metrizoate CAS No. 18555-27-6

Methylglucamine metrizoate

Cat. No.: B1221856
CAS No.: 18555-27-6
M. Wt: 823.2 g/mol
InChI Key: TXKOGNLDVKUFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylglucamine metrizoate is a compound used primarily as a contrast medium in radiographic imaging. It is a salt formed from the combination of methylglucamine and metrizoic acid. This compound is known for its high solubility and low toxicity, making it suitable for enhancing the visibility of internal body structures during X-ray examinations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylglucamine metrizoate is synthesized by reacting metrizoic acid with methylglucamine. The reaction typically involves dissolving metrizoic acid in water and then adding methylglucamine under controlled conditions to form the salt. The reaction is carried out at room temperature and requires careful monitoring to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to remove any impurities and ensure high purity. The compound is then formulated into a solution with the appropriate concentration for use as a contrast medium .

Chemical Reactions Analysis

Types of Reactions

Methylglucamine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups .

Scientific Research Applications

Methylglucamine metrizoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent for various analytical techniques. Its high solubility and stability make it suitable for use in different chemical reactions and processes .

Biology

In biological research, this compound is used as a contrast agent for imaging studies. It helps in visualizing biological structures and processes, providing valuable insights into cellular and molecular mechanisms .

Medicine

This compound is widely used in medical imaging to enhance the visibility of internal organs and tissues during X-ray examinations. It is particularly useful in angiography, urography, and other diagnostic procedures .

Industry

In the industrial sector, this compound is used in the production of various diagnostic agents and imaging solutions. Its properties make it an essential component in the manufacturing of contrast media .

Mechanism of Action

The mechanism of action of methylglucamine metrizoate involves its ability to enhance the contrast of internal body structures during X-ray imaging. The compound contains iodine atoms, which have a high atomic number and can effectively absorb X-rays. This absorption creates a clear contrast between the areas containing the compound and the surrounding tissues, allowing for detailed imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylglucamine metrizoate is unique due to its combination of high solubility, low toxicity, and effective contrast enhancement. These properties make it a preferred choice for various diagnostic imaging procedures, providing clear and detailed images with minimal side effects .

Properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOGNLDVKUFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274748
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18555-27-6, 7241-11-4
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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